Bienvenue dans la boutique en ligne BenchChem!

Bizine

Epigenetics LSD1/KDM1A inhibition Cancer cell biology

Bizine (CAS 1591932-50-1) is the definitive LSD1 chemical probe for clean epigenetic datasets. Unlike promiscuous phenelzine (MAO-A/B inhibitor, LSD1 Ki 5.6 µM), Bizine delivers 95-fold superior potency (Ki 59 nM) and 23-63-fold selectivity over MAOs, ensuring observed histone methylation changes (H3K4me2, EC50 ~2 µM) are genuinely LSD1-dependent. For cancer ChIP-seq, neuroprotection assays, or SAR benchmarking, Bizine eliminates off-target confounding and provides a reliable, publication-ready reference standard. Procure high-purity Bizine to replace outdated controls and generate reproducible data.

Molecular Formula C18H25Cl2N3O
Molecular Weight 370.318
CAS No. 1591932-50-1
Cat. No. B560364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBizine
CAS1591932-50-1
SynonymsN-[4-(2-hydrazinylethyl)phenyl]-benzenebutanamide
Molecular FormulaC18H25Cl2N3O
Molecular Weight370.318
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)CCNN.Cl.Cl
InChIInChI=1S/C18H23N3O.2ClH/c19-20-14-13-16-9-11-17(12-10-16)21-18(22)8-4-7-15-5-2-1-3-6-15;;/h1-3,5-6,9-12,20H,4,7-8,13-14,19H2,(H,21,22);2*1H
InChIKeyMUAMIWJQSFQIGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Bizine (CAS 1591932-50-1) LSD1 Inhibitor Procurement Guide


Bizine (CAS 1591932-50-1) is a phenelzine analog and a selective, reversible inhibitor of lysine-specific demethylase 1 (LSD1), also known as KDM1A [1]. Its chemical structure (N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide) features a phenyl-butyrylamide appendage, resulting in a molecular formula of C18H23N3O and a molecular weight of 297.39 g/mol . As an epigenetic tool compound, Bizine modulates histone methylation patterns and is primarily utilized in cancer and neurobiology research .

Why Bizine Cannot Be Substituted by Generic Phenelzine in LSD1 Research


Substituting Bizine with its parent compound, the antidepressant phenelzine, introduces confounding variables that compromise experimental specificity. Phenelzine is a promiscuous, irreversible inhibitor of monoamine oxidases A and B (MAO-A/B), with an LSD1 Ki of only 5.6 μM . In contrast, Bizine is a structurally modified analog engineered for enhanced LSD1 selectivity [1]. Using generic phenelzine for LSD1 inhibition results in extensive off-target MAO activity, which masks true LSD1-dependent phenotypes . The quantitative differentiation between Bizine and its closest analogs is detailed below, establishing why Bizine is the necessary choice for studies requiring clean interpretation of LSD1 function.

Quantitative Differentiation Evidence for Bizine (1591932-50-1) Against Comparators


Bizine Exhibits ~95-Fold Improvement in LSD1 Inhibition Potency Versus Parent Compound Phenelzine

Bizine demonstrates a significant enhancement in LSD1 inhibitory potency compared to its structural parent, phenelzine. The primary paper characterizing Bizine reports a Ki value of 59 nM for LSD1 inhibition [1]. In contrast, the parent compound phenelzine exhibits an LSD1 Ki of 5.6 μM . This structural modification results in a calculated 95-fold increase in potency.

Epigenetics LSD1/KDM1A inhibition Cancer cell biology

Bizine Demonstrates >100-Fold Selectivity for LSD1 Over LSD2 Homologue

Beyond the MAO enzymes, Bizine exhibits high selectivity over LSD2, the structural and functional homologue of LSD1. The original characterization of Bizine reports a selectivity of >100-fold for LSD1 over LSD2 [1]. This indicates minimal cross-reactivity with the closely related flavin-dependent demethylase LSD2.

Epigenetics Target selectivity LSD1/KDM1A

Bizine Exhibits 23-Fold and 63-Fold Selectivity for LSD1 Over MAO-A and MAO-B, Respectively

A critical differentiator for Bizine is its engineered selectivity profile against the monoamine oxidases (MAO-A and MAO-B), which are the primary targets of its parent compound, phenelzine. The seminal paper by Prusevich et al. demonstrates that Bizine displays 23-fold and 63-fold selectivity for LSD1 over MAO-A and MAO-B, respectively [1]. This contrasts sharply with phenelzine, which potently inhibits MAOs and confounds epigenetic studies.

Epigenetics Target selectivity MAO inhibition

Bizine Induces H3K4 Dimethylation in LNCaP Cancer Cells with an EC50 of ~2 µM

Bizine demonstrates functional target engagement in a cellular context. In LNCaP prostate cancer cells, treatment with Bizine for 48 hours results in a dose-dependent increase in bulk histone H3 lysine 4 dimethylation (H3K4me2), a direct downstream marker of LSD1 inhibition, with an EC50 of approximately 2 µM [1].

Epigenetics Histone methylation Cancer biology

Bizine Demonstrates Neuroprotection Against Oxidative Stress at 0.5 µM

In a model of oxidative stress, Bizine exhibits protective effects on neurons at a low concentration of 0.5 µM. The study by Prusevich et al. demonstrated that neurons exposed to oxidative stress were protected by the presence of Bizine [1]. This suggests a potential application of LSD1 inhibition in neurodegenerative disease models.

Neuroprotection Oxidative stress Neuroscience

Recommended Application Scenarios for Bizine (1591932-50-1) Based on Quantitative Differentiation


LSD1-Specific Epigenetic Profiling in Cancer Cell Lines

Researchers requiring a chemical probe to study LSD1-dependent gene regulation in cancer cells (e.g., LNCaP) should prioritize Bizine. Its 95-fold potency improvement over phenelzine and 23-63 fold selectivity over MAOs ensures that observed histone methylation changes (H3K4me2, EC50 ~2 µM) can be confidently attributed to LSD1 inhibition rather than off-target MAO activity [1]. This is critical for generating clean, interpretable datasets in chromatin immunoprecipitation (ChIP) and gene expression studies.

Mechanistic Studies of Neuroprotection in Oxidative Stress Models

Neuroscientists investigating the role of epigenetic regulation in neuronal survival under oxidative stress conditions can utilize Bizine. The compound's demonstrated neuroprotective effect at 0.5 µM, combined with its selectivity profile over MAOs [1], provides a more specific tool than classic MAO inhibitors like phenelzine or tranylcypromine. This allows for the delineation of LSD1's contribution to neuroprotection without the confounding neurochemical effects of potent MAO inhibition.

Structure-Activity Relationship (SAR) Studies for LSD1 Inhibitor Development

Medicinal chemists aiming to optimize next-generation LSD1 inhibitors can employ Bizine as a key benchmark compound. The structural modification (addition of a phenyl-butyrylamide appendage to the phenelzine core) led to a quantifiable 95-fold gain in LSD1 potency and significant gains in selectivity against MAOs and LSD2 [1]. This clear SAR data point serves as a valuable reference for rational drug design efforts focused on enhancing potency and selectivity of aryl hydrazine-based inhibitors.

Comparative Validation of New LSD1 Probes

Researchers developing novel LSD1 inhibitors or evaluating commercial alternatives should include Bizine as a reference standard. Its well-characterized profile (LSD1 Ki = 59 nM, >100-fold selectivity over LSD2, 23/63-fold over MAO-A/B) [1] provides a reliable and reproducible baseline for head-to-head comparisons. This ensures that any claimed superiority of a new compound is measured against a defined, selective, and widely accessible tool compound rather than a promiscuous historical control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.